Norbolethone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

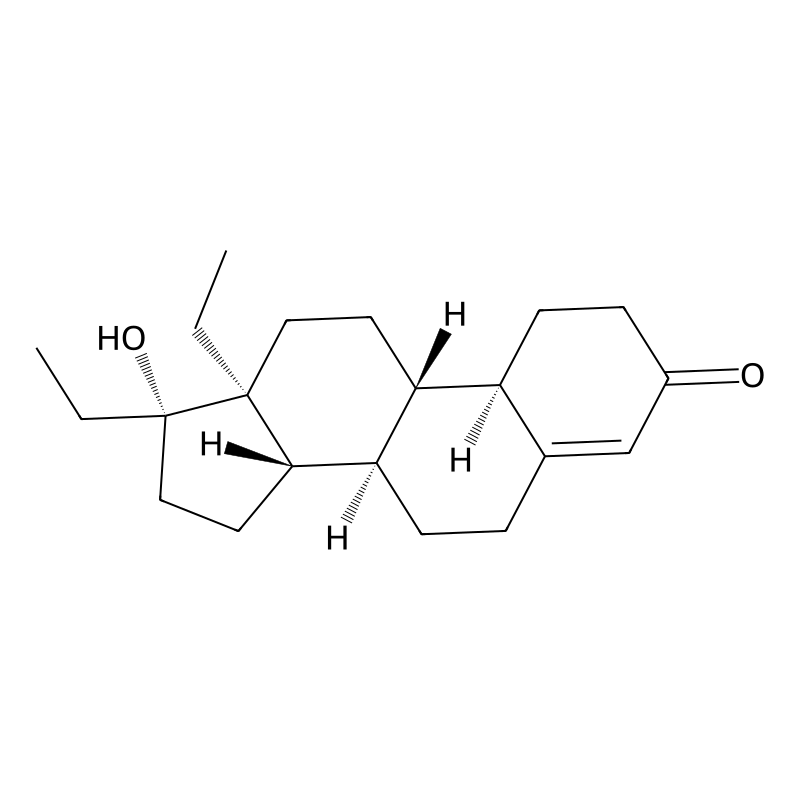

Norbolethone is a synthetic anabolic-androgenic steroid that was never marketed for therapeutic use. It is chemically classified as a derivative of testosterone, specifically a 17α-methylated compound, which enhances its anabolic properties while minimizing androgenic effects. This compound is known for its oral bioavailability and has been studied primarily in the context of its potential misuse in sports and bodybuilding. Despite its synthetic origin, norbolethone exhibits significant biological activity similar to other anabolic steroids, promoting muscle growth and development of male sexual characteristics.

- Oxidation: This reaction can lead to the formation of various metabolites, which may exhibit different biological activities.

- Reduction: The reduction process may affect the compound's potency and stability.

- Conjugation: Norbolethone can also undergo conjugation reactions, which can influence its solubility and excretion pathways.

These reactions are crucial for understanding the metabolism and pharmacokinetics of norbolethone in biological systems .

The biological activity of norbolethone is characterized by its anabolic effects, which include:

- Muscle Growth: Norbolethone promotes protein synthesis and muscle hypertrophy, making it attractive for athletes seeking performance enhancement.

- Antidigitalis Effect: Research indicates that norbolethone may counteract the toxicity of certain digitalis compounds, suggesting a unique pharmacological profile independent of its anabolic properties .

- Androgenic Effects: While primarily anabolic, norbolethone does exhibit androgenic effects, potentially leading to side effects such as virilization in women and other androgen-related disorders.

The synthesis of norbolethone involves several steps typical of steroid chemistry. Key methods include:

- Starting Material: The synthesis often begins with testosterone or its derivatives.

- Methylation: A key step involves the introduction of a methyl group at the 17α position to enhance anabolic properties.

- Purification: After synthesis, the compound is purified through crystallization or chromatography to obtain a high-purity product.

These methods highlight the complexity involved in producing synthetic anabolic steroids like norbolethone .

Although never marketed for medical use, norbolethone has been investigated for various applications:

- Performance Enhancement: Its primary application has been in sports for muscle building and performance enhancement.

- Research Tool: Norbolethone serves as a reference compound in research studies focusing on anabolic steroids and their effects on muscle physiology.

Due to its potential for abuse, it is banned by many sports organizations .

Studies have indicated that norbolethone interacts with various biological systems:

- Digitalis Compounds: It has been shown to mitigate the toxicity associated with certain digitalis compounds, indicating potential protective effects on cardiac function .

- Hormonal Interactions: As an anabolic steroid, it may also interact with androgen receptors, influencing metabolic pathways related to muscle growth and fat metabolism.

These interactions underscore the importance of understanding both the therapeutic potential and risks associated with norbolethone .

Norbolethone shares structural similarities with several other anabolic steroids. Here are some notable compounds for comparison:

| Compound | Key Features | Uniqueness Compared to Norbolethone |

|---|---|---|

| Testosterone | Natural androgen; promotes male characteristics | More balanced androgenic/anabolic ratio |

| Desoxymethyltestosterone | Potent anabolic effects; used illicitly in sports | Higher androgenic activity than norbolethone |

| Tetrahydrogestrinone | Strong anabolic properties; associated with doping | More potent than norbolethone but similar in structure |

Norbolethone's unique profile lies in its specific interactions with digitalis compounds and its distinct metabolic pathways compared to these similar steroids .

Molecular Formula and Weight (C21H32O2, 316.5 g/mol)

Norbolethone possesses the molecular formula C21H32O2, corresponding to a molecular weight of 316.48-316.5 grams per mole [2] [3] [4]. This molecular composition places the compound within the typical range for synthetic anabolic steroids, reflecting its modified steroid nucleus structure. The precise molecular weight varies slightly across different databases, with PubChem reporting 316.5 g/mol [2], the Merck Index indicating 316.49 [3], and other sources citing 316.48 [5]. The compound maintains a percent composition of carbon 79.70%, hydrogen 10.19%, and oxygen 10.11% [3] [5].

The CAS Registry Number for norbolethone is 797-58-0 [6], providing a unique identifier for this synthetic steroid compound. Alternative CAS numbers have been reported for specific stereoisomeric forms, including 28439-19-2 for the d-form and 1235-15-0 for certain preparations [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H32O2 | [2] [3] [4] |

| Molecular Weight | 316.48-316.5 g/mol | [2] [3] [5] |

| Carbon Content | 79.70% | [3] [5] |

| Hydrogen Content | 10.19% | [3] [5] |

| Oxygen Content | 10.11% | [3] [5] |

| CAS Registry Number | 797-58-0 | [6] |

Stereochemical Configuration

The stereochemical architecture of norbolethone exhibits considerable complexity, featuring six defined stereocenters with a specific three-dimensional arrangement [7]. The compound exists as a racemic mixture, denoted by the (±) optical activity designation, indicating equal proportions of both enantiomeric forms [7]. This racemic nature results in optical inactivity, as the equal amounts of dextrorotatory and levorotatory enantiomers cancel each other's optical rotation effects [8] [9].

The complete stereochemical configuration follows the IUPAC designation (1S,2R,10R,11S,14S,15S)-14,15-diethyl-14-hydroxytetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one [10]. This systematic name reflects the precise spatial arrangement of atoms around each chiral center, crucial for understanding the compound's biological activity and pharmacological properties.

The InChI (International Chemical Identifier) key FTBJKONNNSKOLX-XUDSTZEESA-N provides a unique digital fingerprint for the compound's stereochemical structure [2] [10] [7]. The stereochemical complexity is further illustrated by the presence of six out of six possible defined stereocenters, indicating complete stereochemical definition [7].

Individual enantiomeric forms exhibit distinct optical rotation properties when isolated. The d-form demonstrates a positive optical rotation of [α]D +20.7° in chloroform, while the l-form shows a negative rotation of [α]D -18.1° in the same solvent [5]. These separated forms also display different melting points, with the d-form melting at 175-176°C and the l-form at 172-175.5°C [5].

Physical Properties and Characterization

Norbolethone presents as crystalline solid material, typically appearing as white to off-white crystalline powder [11]. The compound exhibits well-defined crystal structure when prepared through appropriate recrystallization techniques, commonly employing alcohol (ethanol) as the crystallization solvent [5]. The resulting crystals from alcohol demonstrate a sharp melting point range of 144-145°C, indicating good purity and crystalline order [5].

The solubility profile of norbolethone reflects its lipophilic steroid nature. The compound demonstrates practical insolubility in water, consistent with its hydrophobic steroid backbone structure [12]. Conversely, norbolethone shows good solubility in organic solvents, facilitating its extraction and purification processes [11]. This solubility pattern is typical for anabolic steroids and influences both analytical methodologies and potential formulation approaches [13].

Physical characterization data includes estimated density of 1.0382 and refractive index of 1.5344 [6]. The estimated boiling point reaches approximately 395.89°C, though this represents a theoretical calculation rather than experimental determination [6]. These physical parameters provide important reference data for analytical identification and purification procedures.

| Physical Property | Value | Notes |

|---|---|---|

| Physical State | Crystalline solid | White to off-white powder [11] |

| Melting Point | 144-145°C | Sharp melting range [5] |

| Crystal Form | Crystals from alcohol | Well-defined structure [5] |

| Water Solubility | Practically insoluble | Typical for lipophilic steroids [12] |

| Organic Solubility | Soluble | Good solubility profile [11] |

| Density (estimated) | 1.0382 | Calculated value [6] |

| Refractive Index (estimated) | 1.5344 | Theoretical estimate [6] |

Chemical Reactivity and Functional Groups

The chemical reactivity of norbolethone stems from its distinctive functional group arrangement within the modified steroid framework. The compound contains three primary functional groups that determine its chemical behavior: a conjugated ketone system, a tertiary alcohol, and an alkene moiety [12].

The most prominent reactive center involves the Δ⁴-3-ketone system, characterized by a double bond between carbon atoms 4 and 5, conjugated with a ketone functionality at carbon 3 [12]. This α,β-unsaturated ketone system represents a classical electrophilic site, susceptible to nucleophilic addition reactions and reduction processes. The conjugation between the alkene and carbonyl groups stabilizes the system while maintaining reactivity toward appropriate reagents.

The tertiary alcohol functionality at carbon 17 contributes significantly to the compound's chemical profile [12]. This hydroxyl group, attached to a quaternary carbon center bearing two ethyl substituents, exhibits typical tertiary alcohol reactivity patterns. The steric hindrance around this center affects both its chemical accessibility and biological recognition by enzymatic systems.

Ultraviolet spectroscopic analysis reveals a characteristic absorption maximum at 241 nanometers with an extinction coefficient (ε) of 16,500 [5]. This UV absorption provides both analytical utility for quantitative determination and insight into the electronic structure of the conjugated system [14] [15]. The specific wavelength and intensity reflect the extent of conjugation within the Δ⁴-3-ketone chromophore.

The steroid nucleus backbone, while less reactive than the functional groups, provides the structural foundation that determines overall molecular shape and biological activity. The ring system can undergo various transformations typical of steroid chemistry, including hydroxylation, reduction, and conjugation reactions, particularly under biological conditions [16].

| Functional Group | Location | Reactivity Characteristics |

|---|---|---|

| Δ⁴-3-Ketone | C3-C4-C5 | Electrophilic, conjugated system [12] |

| Tertiary Alcohol | C17 | Sterically hindered, dehydration prone [12] |

| 17α-Ethyl | C17 | Alkyl substitution, metabolic stability [12] |

| UV Chromophore | Conjugated system | λmax 241 nm, ε 16,500 [5] |

Structure-Based Classification within 19-Nor Steroids

Norbolethone belongs to the specialized category of 19-nor steroids, distinguished by the absence of the methyl group typically found at carbon 19 in natural steroid hormones [17]. This structural modification fundamentally alters both the compound's pharmacological profile and its classification within steroid chemistry. The 19-nor configuration represents a key structural determinant that differentiates this class from conventional testosterone derivatives [17].

Within the broader classification system, norbolethone specifically represents a 17α-alkylated 19-nortestosterone derivative [17] [18]. The 17α-ethyl substitution pattern enhances oral bioavailability by providing resistance to first-pass hepatic metabolism, a characteristic shared with other orally active anabolic steroids [18] [19]. This structural feature allows the compound to maintain biological activity when administered orally, unlike unmodified testosterone which undergoes rapid hepatic inactivation.

The compound's classification further extends to its designation as a synthetic anabolic-androgenic steroid with designer drug characteristics [1]. The term "designer steroid" reflects its development outside traditional pharmaceutical channels and its initial undetectability in standard drug testing protocols [20]. Norbolethone shares this classification with related compounds such as tetrahydrogestrinone, both of which were associated with the BALCO affair in competitive athletics [1] [20].

Structural analysis reveals norbolethone's relationship to other members of the 19-nor steroid family, including nandrolone (19-nortestosterone) and various synthetic derivatives [17]. However, the specific combination of 17α-ethyl and 18-methyl substitutions distinguishes norbolethone from other compounds in this class, providing unique pharmacological and analytical characteristics.

The steroid nucleus maintains the fundamental tetracyclic framework common to all steroid hormones, designated as tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane in systematic nomenclature [10]. This core structure provides the essential molecular scaffold for biological activity while allowing for various substitution patterns that modify specific properties.

From a metabolic perspective, norbolethone follows typical pathways for 19-nor steroid biotransformation, involving hepatic metabolism through reduction, hydroxylation, and conjugation reactions [16]. The liver serves as the primary site for these metabolic transformations, with resulting metabolites exhibiting different pharmacological activities and excretion patterns compared to the parent compound.

| Classification Aspect | Category | Specific Features |

|---|---|---|

| Steroid Class | 19-Nor steroids | Absence of C19 methyl group [17] |

| Substitution Pattern | 17α-Alkylated | Ethyl group at 17α position [18] |

| Activity Profile | Anabolic-androgenic | Synthetic steroid hormone [1] |

| Regulatory Status | Designer drug | Controlled substance [1] |

| Structural Relationship | Nandrolone derivative | Modified 19-nortestosterone [17] |

| Pharmacological Class | Orally active AAS | Enhanced bioavailability [19] |

Original Synthesis Methodology (Wyeth Laboratories, 1966)

Norbolethone was first synthesized and developed by Wyeth Laboratories in 1966 [1] [2] [3]. The compound was originally designed as a potential therapeutic agent for promoting weight gain and treating short stature conditions [4] [5] [1]. However, the original synthesis methodology and detailed reaction procedures from Wyeth Laboratories have not been extensively published in the scientific literature, as the project was internally abandoned within a few years due to unacceptable adverse effects and toxicity concerns [6] [1].

The original development represented a significant advancement in anabolic steroid chemistry, as Norbolethone was classified as a 19-nor anabolic steroid with the molecular formula C21H32O2 and systematic name 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one [4] [7] [8]. The compound was designed with specific structural modifications to enhance anabolic properties while minimizing androgenic effects, including the absence of the C19-methyl group characteristic of 19-nor steroids [6] [9].

Norgestrel-Based Synthesis Pathway

The reaction begins with Norgestrel (17α-ethynyl-norgestrel), a totally synthetic progestational agent frequently used in oral contraceptive formulations [6]. The synthesis pathway involves the selective reduction of the 17α-alkyne functional group present in Norgestrel to the corresponding 17α-alkyl group, effectively converting the ethynyl substituent to an ethyl group [6].

This transformation is particularly significant because it demonstrates the relationship between contraceptive steroids and anabolic compounds, showing how structural modifications can dramatically alter the biological activity profile of steroid molecules. The conversion maintains the core steroid framework while modifying the substituent at the 17α-position, which is crucial for oral bioavailability and biological activity [10].

Nickel-Catalyzed Hydrogenation Process

The nickel-catalyzed hydrogenation represents the central chemical transformation in Norbolethone synthesis [6]. This process involves the selective reduction of the 17α-alkyne group in Norgestrel using nickel as the catalytic system. The reaction mechanism proceeds through the coordination of the alkyne substrate to the nickel catalyst surface, followed by the addition of hydrogen atoms across the triple bond.

The nickel catalyst facilitates the breaking of the carbon-carbon triple bond and the subsequent formation of the carbon-carbon single bond with the incorporation of hydrogen atoms [6]. This transformation is highly selective, targeting specifically the 17α-ethynyl group while leaving other functional groups in the steroid molecule unchanged.

Modern nickel-catalyzed hydrogenation methods have shown significant improvements in selectivity and reaction conditions. Electrochemical nickel-catalyzed hydrogenation has emerged as an alternative approach that replaces dangerous hydrogen gas with electrons and protons, offering enhanced safety and environmental benefits [11]. These electrochemical methods demonstrate outstanding substrate generality and functional group compatibility, making them attractive for steroid synthesis applications.

Alternative Synthetic Routes

Several alternative synthetic approaches to Norbolethone have been documented in the literature. One notable method involves the catalytic hydrogenation of (±)-3-methoxyl-13β-ethyl-17α-ethinyl-2.5(10)-gondien-17β-ol, which yields Norbolethone in 40% isolated yield [12]. This approach utilizes a protected intermediate that undergoes deprotection and cyclization during the synthetic sequence.

Another significant alternative involves in vitro synthesis using human liver microsomal and S9 fraction preparations [13] [14]. This biotechnological approach mimics natural metabolic pathways and allows for the production of Norbolethone and related metabolites under controlled laboratory conditions. The in vitro method employs human liver enzymes as biocatalysts, providing insights into the natural metabolism of steroid precursors while offering an alternative synthetic route.

The in vitro approach has been particularly valuable for producing metabolites for analytical reference standards and understanding the biotransformation pathways of designer steroids [13]. This method successfully metabolizes various anabolic androgenic steroids, with hydroxylation, reduction, and glucuronide-conjugation being the most prominent reaction pathways.

Reaction Mechanisms and Intermediates

The synthesis of Norbolethone involves several key reaction intermediates and mechanistic pathways. In the norgestrel-based synthesis, the initial step involves the formation of a nickel-substrate complex where the alkyne group coordinates to the catalyst surface [6]. This coordination activates the triple bond toward hydrogenation.

The hydrogenation mechanism proceeds through the sequential addition of hydrogen atoms across the carbon-carbon triple bond. The first hydrogen addition occurs at one carbon of the alkyne, forming an alkenyl-nickel intermediate. The second hydrogen addition completes the reduction, yielding the saturated alkyl product and regenerating the active nickel catalyst.

In alternative synthetic routes using protected intermediates, additional mechanistic steps involve deprotection reactions and potential cyclization processes. The 3-methoxyl-protected intermediate undergoes deprotection under the reaction conditions, followed by cyclization to form the final steroid framework [12].

The in vitro enzymatic synthesis involves different mechanistic pathways utilizing human liver enzymes such as cytochrome P450 systems and other metabolic enzymes [13]. These enzymatic transformations proceed through well-established biochemical mechanisms including hydroxylation, oxidation, and conjugation reactions.

Modern Synthetic Approaches and Improvements

Contemporary synthetic chemistry has introduced several improvements to Norbolethone synthesis, focusing on enhanced efficiency, selectivity, and environmental considerations. Modern nickel-catalyzed methods have evolved to include electrochemical approaches that eliminate the need for pressurized hydrogen gas [11].

Electrochemical nickel-catalyzed hydrogenation represents a significant advancement, using inexpensive and bench-stable nickel salts as catalysts [11]. This mild reaction features outstanding substrate generality and functional group compatibility, along with distinct chemoselectivity that can be controlled through ligand selection.

Green chemistry approaches have been developed to reduce environmental impact and improve synthetic efficiency. These methods focus on minimizing solvent usage, employing milder reaction conditions, and utilizing more sustainable catalytic systems [15]. The development of supported catalyst systems allows for improved catalyst recovery and reuse, contributing to more sustainable synthetic processes.

In vitro metabolic synthesis has been refined to provide better yields and more predictable product distributions [13] [14]. Advanced analytical techniques including liquid chromatography-mass spectrometry have been integrated to monitor reaction progress and product formation in real-time, allowing for optimization of reaction conditions and improved synthetic outcomes.

Modern synthetic approaches also emphasize the development of flexible methodologies that can be applied to various steroid substrates [13]. This approach allows for the rapid synthesis of multiple steroid analogs and metabolites, facilitating structure-activity relationship studies and analytical method development for doping control purposes.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

O60979L83F

Other CAS

797-58-0